2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with two methoxy groups at the 2 and 5 positions, a sulfonamide group at the 1 position, and a thiophen-3-ylmethyl group attached to the nitrogen of the sulfonamide. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with 2,5-dimethoxybenzenesulfonyl chloride, which reacts with thiophen-3-ylmethanamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can disrupt essential biochemical pathways in microorganisms, making it effective as an antimicrobial agent. The thiophene moiety may also contribute to its biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.
Thiophen-3-ylmethanamine: Lacks the sulfonamide group, which is crucial for its antimicrobial properties.
2,5-dimethoxybenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound, lacks the amine functionality.
Uniqueness
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and thiophene moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c1-17-11-3-4-12(18-2)13(7-11)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKETOAXNBJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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